4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine
Overview
Description
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine (4-CPSP) is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridine family of compounds, which are widely used in the fields of medicinal chemistry and drug discovery. 4-CPSP is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine has a variety of scientific research applications. It has been studied for its ability to interact with enzymes, and has been used as a tool to study enzyme kinetics and enzyme inhibition. It has also been used to study the structure and function of proteins and nucleic acids. In addition, this compound has been used to study the mechanisms of drug action and drug resistance, and to screen for potential new drugs.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, causing a conformational change that inhibits its activity. This mechanism of action is similar to that of many other small molecules, such as drugs and toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, an enzyme involved in the transmission of nerve signals. In addition, this compound has been shown to have antifungal activity, and to reduce the growth of some bacteria.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and is not easily degraded or oxidized. However, it is important to note that this compound is a relatively small molecule, and is therefore not very soluble in water. This can limit its usefulness in certain types of experiments.
Future Directions
There are a number of potential future directions for research on 4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine. One area of research is to identify new enzymes that are inhibited by this compound, and to study the mechanism of action of these enzymes. In addition, further research could be done on the biochemical and physiological effects of this compound, and on its potential applications in drug discovery and development. Finally, it would be interesting to study the effects of this compound on other biological systems, such as plants and animals.
properties
IUPAC Name |
4-(2-chloropyridin-4-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFODJFQLMXAORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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